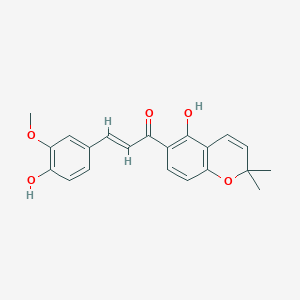

Pongachalcone II

説明

Pongachalcone I is a naturally occurring pyranochalcone isolated from Tephrosia deflexa . Structurally, it belongs to the flavonoid subclass of chalcones, characterized by a benzopyran core fused with a chalcone moiety (a propenone linking two aromatic rings). This compound has demonstrated significant antibacterial activity against multidrug-resistant Pseudomonas putida, a Gram-negative bacterium notorious for its efflux pump-mediated resistance mechanisms . Its bioactivity is attributed to its ability to interfere with the transcriptional regulator TtgR, a multidrug-binding protein that controls the expression of the TtgABC efflux pump, a key resistance mechanism in P. putida .

特性

分子式 |

C21H20O5 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+ |

InChIキー |

WNUBZQVPFKTBOZ-QPJJXVBHSA-N |

異性体SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |

正規SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 3-メトキシ-4-ヒドロキシロンチョコルピンの合成には、通常、クライゼン・シュミット縮合反応が用いられます。この反応は、置換されたアセトフェノンと対応するアルデヒドを塩基性条件下で反応させることで行われます。例えば、3-メトキシ-4-ヒドロキシベンズアルデヒドとアセトフェノンをメタノールとテトラヒドロフラン(THF)中でナトリウムメトキシドの存在下で縮合させることで、3-メトキシ-4-ヒドロキシロンチョコルピンを得ることができます .

工業的生産方法: 3-メトキシ-4-ヒドロキシロンチョコルピンの具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、上記で述べた合成経路をスケールアップすることです。これには、反応条件(温度、溶媒、触媒濃度など)を最適化して、化合物の高収率と高純度を確保する必要があります。

3. 化学反応解析

反応の種類: 3-メトキシ-4-ヒドロキシロンチョコルピンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを形成することができます。

還元: カルコン構造のカルボニル基は還元されてアルコールを形成することができます。

置換: メトキシ基は、適切な条件下で他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を使用することができます。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)が一般的な還元剤です。

置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用することができます。

生成される主な生成物:

酸化: 3-メトキシ-4-ヒドロキシベンズアルデヒドまたは3-メトキシ-4-ヒドロキシ安息香酸の生成。

還元: 3-メトキシ-4-ヒドロキシカルコンアルコールの生成。

置換: メトキシ基が異なる官能基に置換された誘導体の生成。

4. 科学研究への応用

化学反応の分析

Types of Reactions: 3-Methoxy-4-hydroxylonchocarpin can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.

Reduction: Formation of 3-methoxy-4-hydroxychalcone alcohol.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

科学的研究の応用

Chemistry: Used as a precursor for synthesizing other bioactive chalcones and flavonoids.

Biology: Investigated for its role in inhibiting electron transport in biological systems.

Medicine: Studied for its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Industry: Potential use in developing pharmaceuticals and agrochemicals due to its bioactivity.

作用機序

3-メトキシ-4-ヒドロキシロンチョコルピンの作用機序には、さまざまな分子標的および経路との相互作用が関与します。

電子伝達阻害: NADH(ユビキノンオキシドレダクターゼ)活性における電子伝達の阻害剤として作用します.

抗酸化活性: フリーラジカルを捕捉し、細胞の酸化ストレスを軽減します.

類似化合物:

4-ヒドロキシロンチョコルピン: 同様の生物活性を持つ別のカルコンです.

リコカルコンA: 顕著な抗腫瘍活性で知られています.

2,4-ジメトキシ-4’-ブトキシカルコン: 優れた抗マラリア活性を示します.

独自性: 3-メトキシ-4-ヒドロキシロンチョコルピンは、電子伝達を特異的に阻害することと、さまざまな生物活性を持つことから際立っています。メトキシ基とヒドロキシル基のユニークな組み合わせが、その独特の化学反応性と生物活性プロファイルに貢献しています。

類似化合物との比較

Comparison with Similar Compounds

Pyranochalcones and related flavonoids exhibit diverse bioactivities, but their structural and functional nuances significantly influence their efficacy. Below, Pongachalcone I is compared with structurally analogous compounds, focusing on their sources, structural features, and antibacterial mechanisms.

Structural and Functional Analogues

Key Findings from Molecular Docking Studies

- Binding Affinity : Pongachalcone I exhibits lower binding energy (-6.2 kcal/mol) compared to Phloretin (-8.5 kcal/mol) and Boesenbergin A (-7.9 kcal/mol), suggesting weaker interactions with TtgR .

- This contrasts with its reported antibacterial efficacy, implying alternative mechanisms (e.g., disrupting efflux pump assembly) .

- Pharmacophore Compatibility : Pongachalcone I shows poor overlap with the combined pharmacophore model derived from Phloretin, Quercetin, and antibiotics like chloramphenicol, further supporting its unique mode of action .

Impact of Substituents on Activity

- Methoxy Groups : Compounds with methoxy groups on aromatic rings (e.g., Lonchocarpin) show enhanced hydrophobic interactions with residues like VAL96 and ILE175, improving binding affinity .

Q & A

Q. Which spectroscopic techniques are most effective for characterizing Pongachalcone II’s structure, and how should data interpretation be validated?

- Techniques : Use UV-Vis spectroscopy to confirm chalcone conjugation (λmax ~300–400 nm), NMR (¹H/¹³C, 2D-COSY, HSQC) for stereochemistry, and HRMS for molecular formula. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1600–1700 cm⁻¹) .

- Validation : Compare spectral data with synthetic analogs or published databases. Perform X-ray crystallography if single crystals are obtainable .

Q. What in vitro assays are recommended for initial screening of Pongachalcone II’s bioactivity?

- Approach : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., COX-2, α-glucosidase). Include positive controls (e.g., quercetin for antioxidant activity) and dose-response curves. Standardize cell lines and incubation times to reduce variability .

Q. How can researchers design experiments to assess Pongachalcone II’s antioxidant mechanisms?

- Design : Employ DPPH/ABTS radical scavenging assays, FRAP for reducing power, and lipid peroxidation models (e.g., linoleic acid emulsion). Use ESR spectroscopy to detect radical intermediates. Validate mechanisms with molecular docking to predict binding sites on redox enzymes .

Q. What are the critical steps in ensuring reproducibility of Pongachalcone II’s bioactivity studies?

- Best Practices : Document batch-to-batch compound variability, solvent residues, and storage conditions. Share raw data and protocols via repositories like Zenodo. Use blinded experiments and independent replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of Pongachalcone II across studies?

- Systematic Analysis : Conduct meta-analyses to identify confounding variables (e.g., solvent used, cell line origin). Use funnel plots to detect publication bias. Validate findings via orthogonal assays (e.g., switch from MTT to resazurin-based viability tests) .

Q. What strategies optimize the synthesis of Pongachalcone II analogs to enhance bioavailability?

- Synthetic Routes : Apply Claisen-Schmidt condensation with microwave-assisted synthesis to reduce reaction time. Introduce glycosylation or liposomal encapsulation to improve solubility. Characterize analogs via ADMET prediction tools (e.g., SwissADME) .

Q. How should in vivo pharmacokinetic studies of Pongachalcone II be designed to address interspecies variability?

- Protocol : Use LC-MS/MS for plasma concentration analysis. Include multiple species (e.g., rodents, zebrafish) and control for diet/environment. Apply compartmental modeling (e.g., NONMEM) to estimate absorption half-life and volume of distribution .

Q. What computational methods predict Pongachalcone II’s molecular targets, and how are false positives minimized?

Q. How do researchers differentiate Pongachalcone II’s direct effects from off-target interactions in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。